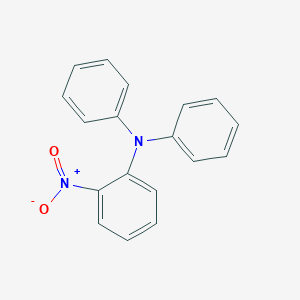

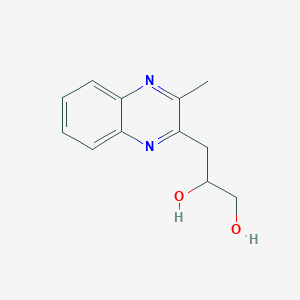

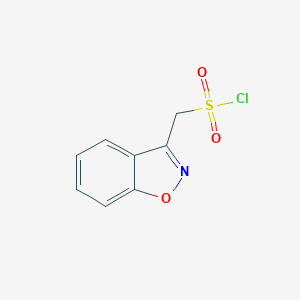

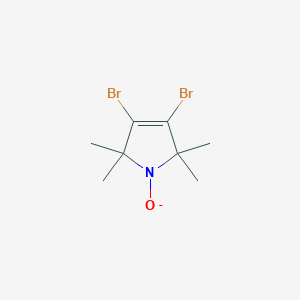

3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrroline and pyrrolidine derivatives often involves intricate chemical reactions. For instance, derivatives of Δ3-pyrrolin-2-one have been prepared via regioselective synthesis starting from 2-tosylpyrroles, showcasing the versatility in the synthetic approaches for constructing the pyrroline core structure (Kinoshita et al., 1993). Additionally, the synthesis of tetrahydropyrrolo[1,2-d]oxadiazoles from functionalized Δ1-pyrrolines and in situ generated nitrile oxides highlights the diastereoselective synthesis strategies utilized for such compounds (Ivanova et al., 2023).

Molecular Structure Analysis

Molecular structure determination of related compounds, such as the crystal structure of a stable nitroxide radical derivative, provides insight into the spatial arrangement of atoms and the geometry of the molecule. This understanding is crucial for elucidating the compound's reactivity and interaction with other molecules (Frey & Herdtweck, 2010).

Chemical Reactions and Properties

The chemical reactivity of pyrroline derivatives is influenced by their molecular structure. For example, the mechanism-based inhibition of monoamine oxidase by 3-aryl-Delta3-pyrrolines showcases the biological reactivity of these compounds (Williams & Lawson, 1998). This highlights the compound's potential interactions with biological systems, albeit beyond the scope of direct drug use and dosage discussions.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a vital role in the application of these compounds. These properties are often determined through crystallography and solubility tests in various solvents, providing a foundational understanding of the material's behavior in different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and electrochemical properties, are essential for tailoring the use of these compounds in synthesis and material science. For instance, the electrochemical communication in tetraferrocenyl-substituted pyrroles indicates the influence of electron delocalization on the compound's properties (Hildebrandt et al., 2011).

科学的研究の応用

Pyrroline Derivatives in Plant Defense Mechanisms

Studies indicate the role of pyrroline-5-carboxylate (P5C) metabolism in plant defense against pathogens. P5C, an intermediate product of both proline biosynthesis and catabolism, is crucial in resistance against bacterial pathogens through the salicylic acid-dependent pathway and reactive oxygen species (ROS) production, highlighting its significance in plant pathogen resistance mechanisms (Qamar, Mysore, & Senthil-Kumar, 2015).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, closely related to pyrroline derivatives, serves as a versatile scaffold in drug discovery due to its ability to explore pharmacophore space efficiently, contribute to stereochemistry, and provide 3D coverage. This review highlights the utility of pyrrolidine and its derivatives in developing novel biologically active compounds, emphasizing their importance in medicinal chemistry (Li Petri et al., 2021).

Diketopyrrolopyrroles: Optical Properties

Diketopyrrolopyrroles, related to pyrroline through their structural motifs, are widely used dyes with applications in various fields such as high-quality pigments and solar cells. Their synthesis, reactivity, and the relationship between their structure and optical properties have been extensively reviewed, showcasing their significance in material science and optical applications (Grzybowski & Gryko, 2015).

Supramolecular Capsules from Calixpyrrole Scaffolds

Research on calixpyrrole components, which are structurally related to pyrroline derivatives, has led to the development of supramolecular capsules. These capsules demonstrate the potential of pyrroline derivatives in creating novel molecular structures with applications in nanotechnology and materials science (Ballester, 2011).

N-confused Calix[4]pyrroles

N-confused calix[4]pyrroles (NCCPs), a variation of calix[4]pyrrole derivatives, exhibit unique anion-binding properties different from regular calix[4]pyrroles. This review discusses NCCPs' synthesis, structure, and potential applications in anion binding and sensing, further illustrating the chemical versatility and potential applications of pyrroline derivatives in supramolecular chemistry (Anzenbacher, Nishiyabu, & Palacios, 2006).

特性

IUPAC Name |

3,4-dibromo-2,2,5,5-tetramethyl-1-oxidopyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br2NO/c1-7(2)5(9)6(10)8(3,4)11(7)12/h1-4H3/q-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAFPYKOFIFPSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(N1[O-])(C)C)Br)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2NO- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。